molecular formula C16H22N2O3 B2670878 N-cyclopentyl-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 2034362-12-2

N-cyclopentyl-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2670878
CAS No.: 2034362-12-2
M. Wt: 290.363
InChI Key: KTRNSKAFILBJJH-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-(oxan-4-yloxy)pyridine-3-carboxamide is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.35748 g/mol This compound is known for its unique structure, which includes a cyclopentyl group, an oxan-4-yloxy group, and a pyridine-3-carboxamide moiety

Preparation Methods

The synthesis of N-cyclopentyl-6-(oxan-4-yloxy)pyridine-3-carboxamide involves several steps. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-cyclopentyl-6-(oxan-4-yloxy)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the oxan-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopentyl-6-(oxan-4-yloxy)pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-tubercular agent, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential enzymes or cellular processes . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

N-cyclopentyl-6-(oxan-4-yloxy)pyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(18-13-3-1-2-4-13)12-5-6-15(17-11-12)21-14-7-9-20-10-8-14/h5-6,11,13-14H,1-4,7-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRNSKAFILBJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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